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Compound of Interest

Compound Name: Ibrutinib D5
Cat. No.: B10819815
Get Quote
\ J

Executive Summary & Strategic Rationale

Ibrutinib (PCI-32765) is a first-in-class irreversible Bruton’s tyrosine kinase (BTK) inhibitor. In
pharmacokinetic (PK) and toxicokinetic (TK) studies, the accuracy of LC-MS/MS quantitation
relies heavily on the quality of the Internal Standard (IS).

Why Ibrutinib-d5? While structural analogs are sometimes used, stable isotope-labeled
standards (SIL-IS) are the gold standard. Ibrutinib-d5, labeled on the terminal phenoxy ring,
provides a +5 Da mass shift. This shift is sufficient to avoid isotopic overlap with the natural
M+4 abundance of the analyte while retaining identical chromatographic retention time and
ionization efficiency, thereby effectively normalizing matrix effects and recovery variations.

Target Structure:
o CAS: 1553977-17-5[1][2][3][4][5]
¢ Chemical Formula: C25sH19Ds5N6O2

» Molecular Weight: 445.53 g/mol
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o Label Position: Phenoxy-d5 ring (Stable aryl-deuterium bonds prevent back-exchange).

Retrosynthetic Analysis

To ensure high isotopic incorporation (>99% D) and chemical yield, a convergent synthesis is
superior to linear approaches. We avoid late-stage H/D exchange (which lacks regioselectivity)
and instead introduce the label via a pre-functionalized building block.

Strategic Disconnections:

o Acrylamide Formation: The reactive Michael acceptor is installed last to prevent
polymerization or degradation during earlier steps.

» N-Alkylation: The chiral piperidine moiety is attached via a Mitsunobu reaction to the
pyrazolo-pyrimidine core.

» Biaryl Ether Formation: The critical D5-label is introduced by coupling a (4-(phenoxy-
d5)phenyl)boronic acid fragment to the heterocyclic core.

Synthesis Pathway Diagram

The following directed graph illustrates the convergent workflow.
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Caption: Convergent synthetic route for Ibrutinib-d5, highlighting the early introduction of the
deuterium label to maximize yield and isotopic purity.

Step-by-Step Synthetic Protocol

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Synthesis of (4-(phenoxy-d5)phenyl)boronic acid

This is the "Label Carrier" step.

o Ullmann Coupling: React Phenol-d5 (commercially available, >99 atom% D) with 1-bromo-4-
iodobenzene using Copper(l) iodide (10 mol%) and Cesium Carbonate (2 eq) in DMF at
110°C.

o Why: Phenol-d5 is cheaper than deuterated bromobenzene. Using 1-bromo-4-
iodobenzene leverages the higher reactivity of iodine for selective coupling, leaving the
bromine available for the next step.

e Borylation: Treat the resulting 1-bromo-4-(phenoxy-d5)benzene with n-Butyllithium at -78°C
in THF, followed by quenching with Triisopropyl borate. Hydrolyze with dilute HCI.

o Checkpoint: Verify structure via *H-NMR (absence of phenoxy protons) and MS.

Step 2: Suzuki Coupling (Core Assembly)

e Reagents: 3-lodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), (4-(phenoxy-
d5)phenyl)boronic acid (1.2 eq), Pd(dppf)Clz (0.05 eq), 2M K2COs.

o Conditions: Reflux in 1,4-Dioxane/Water (4:1) for 4-6 hours.
o Workup: Cool, filter precipitate, wash with water and ether.

o Insight: The free amine on the pyrazole does not require protection during Suzuki coupling
under these conditions, simplifying the route.

Step 3: Mitsunobu Reaction (Chirality Installation)
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» Reagents: Intermediate from Step 2 (1.0 eq), (S)-1-Boc-3-hydroxypiperidine (1.5 eq),
Triphenylphosphine (PPhs, 1.5 eq).

o Addition: Dissolve in THF. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise at 0°C.

e Mechanism: The reaction proceeds with Walden inversion. Using the (S)-alcohol yields the
required (R)-configuration at the piperidine linkage found in lbrutinib.

Step 4: Deprotection and Acryloylation[7]

o Deprotection: Treat the Boc-intermediate with 4M HCI in Dioxane for 2 hours at RT.
Concentrate to dryness to yield the amine hydrochloride salt.

o Acryloylation: Suspend the salt in DCM/THF. Add Triethylamine (3.0 eq) to liberate the free
amine. Cool to -10°C. Add Acryloyl chloride (1.05 eq) dropwise.

o Critical Control: Control temperature strictly <-5°C. Higher temperatures promote bis-
acylation (on the exocyclic amine) or polymerization.

 Purification: Flash chromatography (MeOH/DCM).

Characterization & Validation

The identity and purity of Ibrutinib-d5 must be validated to ensure it acts as a true internal

standard.

Analytical Specifications
Parameter Method Acceptance Criteria
Chemical Purity HPLC-UV (254 nm) > 98.0%
Isotopic Purity HRMS / *H-NMR > 99.0% D (dO < 0.5%)
Chiral Purity Chiral HPLC > 99% ee (R-isomer)
Mass Shift ESI-MS (+) [M+H]* = 446.23 + 0.05

1H-NMR Validation (DMSO-d6)
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o Diagnostic Signal Loss: In unlabeled Ibrutinib, the phenoxy ring protons appear as multiplets
between 7.00 — 7.50 ppm. In Ibrutinib-d5, these signals must be absent (or integrated to <1%

relative to the pyrazole proton).

o Diagnostic Signal Presence: The acrylamide protons (5.6 — 6.2 ppm) and the piperidine
chiral proton (4.6 ppm) must remain intact with correct integration.

Bioanalytical Application (LC-MS/MS)

Ibrutinib-d5 is primarily used to quantify Ibrutinib in plasma/serum.

Sample Preparation Workflow

e Aliquot: 50 pL Plasma.
e Spike: Add 10 pL Ibrutinib-d5 Working Solution (e.g., 500 ng/mL).
o Precipitate: Add 150 pL Acetonitrile (protein crash). Vortex & Centrifuge.

* Inject: Supernatant into LC-MS/MS.

Mass Spectrometry Parameters (MRM)

The deuterium label is on the phenoxy ring. The fragmentation pattern typically yields a product
ion containing the phenoxy group attached to the pyrazole core.

Precursor lon Product lon Collision Dwell Time
Compound

(m/z) (m/z) Energy (eV) (ms)
Ibrutinib 441.2 304.2 35 50
Ibrutinib-d5 446.2 309.2 35 50

Note: The transition 441->304 corresponds to the loss of the acryloyl-piperidine fragment.
Since the D5 label is on the phenoxy ring (retained in the 304 fragment), the IS transition shifts
to 309.2.

LC-MS Workflow Diagram

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819815?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratery

Check Availability & Pricing

[N D D D
Biological Sample | Addis: ».| Protein Precipitation ». | LC Separation MS/MS Detection Quantitation
(Plasma/Serum) “| Ibrutinib-d5 . (Acetonitrile) (C18 Column) (ESI+) (GEYNENELS)

Click to download full resolution via product page

Caption: Bioanalytical workflow utilizing Ibrutinib-d5 for accurate quantitation in biological
matrices.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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